![molecular formula C22H27N5O2 B2575926 1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876899-39-7](/img/structure/B2575926.png)
1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . It also contains an imidazole ring, which is found in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For example, the imidazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of an imidazole ring could make the compound more polar and increase its solubility in water .Scientific Research Applications
Pharmacological Applications
Purine derivatives have been extensively studied for their pharmacological properties, including as ligands for serotonin and dopamine receptors, which are implicated in various neurological disorders. For instance, derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione have shown high affinity for 5-HT(1A), 5-HT(2A), α(1), and D(2) receptors, suggesting potential applications in treating conditions such as depression and anxiety (Jurczyk et al., 2004). Furthermore, purine-diones have been explored for their anticancer activity, with some compounds demonstrating significant inhibition of cancer cell lines, indicating their potential in cancer therapy (Hayallah, 2017).
Material Science Applications
Purine derivatives have also found applications in material science, particularly in the design and synthesis of metal complexes for use in molecular electronics and as models for metal-mediated base pairs in DNA. Metal complexes of 6-pyrazolylpurine derivatives, for example, have been synthesized as models for metal-mediated base pairs, offering insights into the structural variations that affect binding affinities and suggesting their potential in designing novel biomolecular structures and nanomaterials (Sinha et al., 2015).
Analytical Chemistry Applications
In analytical chemistry, purine derivatives have been utilized in the determination of acidity constants of compounds, which is crucial for understanding their chemical behavior and reactivity. Capillary electrophoresis has been applied to determine the acidity constants of various molecules, including purine derivatives, highlighting their role in studying the structure-activity relationships of molecules with acidic carbon atoms (Mofaddel et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,7-dimethyl-3-(2-methylprop-2-enyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-15(2)12-27-20(28)18-19(24(4)22(27)29)23-21-25(13-16(3)14-26(18)21)11-10-17-8-6-5-7-9-17/h5-9,16H,1,10-14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDVRUFRQFTUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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